molecular formula C9H16Cl2N4 B8235072 N-[(3R)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride

N-[(3R)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride

Cat. No.: B8235072
M. Wt: 251.15 g/mol
InChI Key: GHQRSEJRFATQRY-YCBDHFTFSA-N
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Description

N-[(3R)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride is a compound of significant interest in the field of pharmaceutical chemistry. This compound is known for its role as an intermediate in the synthesis of various therapeutic agents, particularly those targeting specific enzymes and receptors in the body. Its structure comprises a piperidine ring attached to a pyrimidine moiety, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride typically involves the reaction of a piperidine derivative with a pyrimidine precursor. One common method includes the use of N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a starting material. This compound is dissolved in an organic solvent, and hydrochloric acid is added to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its solid form .

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-[(3R)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is a key intermediate in the development of drugs for treating various diseases, including cancer and inflammatory conditions.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[(3R)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and piperidine-containing molecules. Examples are:

  • N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 4-aminopyrrolo[2,3-d]pyrimidine derivatives

Uniqueness

What sets N-[(3R)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride apart is its specific configuration and the presence of both piperidine and pyrimidine rings, which provide unique binding properties and reactivity. This makes it a valuable compound for developing targeted therapies .

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-2-8(6-10-4-1)13-9-3-5-11-7-12-9;;/h3,5,7-8,10H,1-2,4,6H2,(H,11,12,13);2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQRSEJRFATQRY-YCBDHFTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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